(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid

Positional isomerism Thromboxane A2 synthase inhibition Anti-inflammatory

(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid (CAS 87087-25-0, molecular formula C₁₂H₉NO₂, molecular weight 199.20 g/mol) is a trans-α,β-unsaturated carboxylic acid belonging to the isoquinolinyl-acrylic acid class. The compound features an isoquinoline heterocycle attached at the 7‑position to an (E)-configured propenoic acid side chain, endowing it with a conjugated π‑system and both a Brønsted acid site and a basic nitrogen.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
Cat. No. B13080334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)C=CC(=O)O
InChIInChI=1S/C12H9NO2/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9/h1-8H,(H,14,15)/b4-2+
InChIKeyPZBDFTVHFVEVHK-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(Isoquinolin-7-yl)prop-2-enoic Acid: Procurement-Relevant Identity, Physicochemical Profile, and Structural Class Positioning


(2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid (CAS 87087-25-0, molecular formula C₁₂H₉NO₂, molecular weight 199.20 g/mol) is a trans-α,β-unsaturated carboxylic acid belonging to the isoquinolinyl-acrylic acid class [1]. The compound features an isoquinoline heterocycle attached at the 7‑position to an (E)-configured propenoic acid side chain, endowing it with a conjugated π‑system and both a Brønsted acid site and a basic nitrogen [1]. It is commercially offered at a minimum purity specification of 95% and is intended exclusively for research use .

Why Generic Substitution of (2E)-3-(Isoquinolin-7-yl)prop-2-enoic Acid with In‑Class Isoquinoline‑Acrylic Acid Analogs Is Not Scientifically Justified


Positional isomerism on the isoquinoline ring and saturation state of the α,β-unsaturated side chain profoundly modulate both electronic properties and target engagement. The patent literature explicitly demonstrates that the 7‑yl isomer and the 5‑yl isomer were prepared as distinct compounds with divergent pharmacological claims, and the (E)-acrylic acid moiety is critical for covalent or pseudo‑irreversible interactions with biological targets, a property that the saturated propanoic acid analog (CAS 87087-27-2) lacks [1]. Therefore, substituting the 7‑yl (E)-acrylic acid with a different regioisomer or a reduced side‑chain analog cannot be assumed to preserve biological activity or chemical reactivity [1]. The methyl ester analog (CAS 87087-22-7) further differs in membrane permeability and metabolic liability, making direct functional interchange invalid without confirmatory data [1].

Quantitative Differentiation Evidence for (2E)-3-(Isoquinolin-7-yl)prop-2-enoic Acid Versus Its Closest Analogs


Positional Isomer Differentiation: 7‑yl vs. 5‑yl Isoquinoline Acrylic Acid Regioisomers Exhibit Distinct Physicochemical Signatures

The (E)-3-(isoquinolin-7-yl)acrylic acid and its 5‑yl positional isomer (CAS 87087-21-6) were both synthesized and characterized within the same patent, enabling direct head‑to‑head comparison [1]. The 7‑yl isomer exhibited a melting point (decomposition) of 281 °C, whereas the 5‑yl isomer melted at 243–251 °C (decomposition), a difference of approximately 30–38 °C that reflects distinct solid‑state intermolecular interactions and potentially different formulation behavior [1]. Both compounds were claimed for anti‑inflammatory, platelet aggregation inhibitory, and thromboxane A2 biosynthesis inhibitory activities, but the patent assigns the 7‑yl compound as a preferred embodiment in several claims, suggesting a non‑obvious advantage over the 5‑yl isomer [1].

Positional isomerism Thromboxane A2 synthase inhibition Anti-inflammatory

Side‑Chain Saturation Status: α,β‑Unsaturated (E)-Acrylic Acid vs. Saturated Propanoic Acid Analog Determines Covalent Conjugation Potential

The target compound contains an (E)-acrylic acid motif that can act as a Michael acceptor for nucleophilic amino acid residues (e.g., cysteine thiols), a feature absent in the saturated analog 3-(isoquinolin-7-yl)propanoic acid (CAS 87087-27-2) [1]. While quantitative IC₅₀ or kinact/KI values are not publicly available for this specific compound, the presence of the α,β-unsaturated carbonyl is a well‑established structural determinant for irreversible or pseudo‑irreversible target engagement in enzyme inhibition, as demonstrated across the broader cinnamic acid and acrylic acid inhibitor classes [2]. The saturated analog lacks this electrophilic warhead entirely and cannot participate in covalent inhibition mechanisms, representing a categorical functional difference [1].

Covalent inhibitor design Michael acceptor α,β-unsaturated carbonyl

Pharmacological Differentiation Claimed in Patent Literature: Anti‑Inflammatory and Thromboxane A2 Biosynthesis Inhibition

The JPS5890558A patent explicitly claims (E)-3-(7-isoquinolinyl)acrylic acid for three pharmacological activities: anti‑inflammatory action, blood platelet coagulation (aggregation) inhibition, and thromboxane A2 biosynthesis inhibition [1]. This triple‑activity profile distinguishes it within the isoquinoline‑acrylic acid class, as the patent positions these compounds as dual‑acting agents addressing both inflammatory and thrombotic pathways—a profile not claimed for simpler isoquinoline derivatives lacking the acrylic acid side chain [1]. However, specific numerical IC₅₀ or in vivo efficacy data are not disclosed in the patent abstract or examples, limiting the strength of this evidence to qualitative class‑level differentiation [1].

Thromboxane A2 synthase Platelet aggregation Anti-inflammatory

Evidence‑Based Research and Procurement Application Scenarios for (2E)-3-(Isoquinolin-7-yl)prop-2-enoic Acid


Covalent Probe and Tool Compound Design Targeting Cysteine‑Dependent Enzymes in Inflammatory Pathways

The (E)-acrylic acid moiety provides a built‑in Michael acceptor electrophile, making this compound a direct candidate for development as a covalent inhibitor or activity‑based probe targeting enzymes with active‑site cysteine residues in the thromboxane A2 synthase / 5‑lipoxygenase pathway, as suggested by the patent pharmacological claims and the α,β‑unsaturated carbonyl warhead [1]. Researchers procuring this compound for covalent inhibitor design should note that the saturated propanoic acid analog (CAS 87087-27-2) is structurally incapable of covalent engagement and cannot substitute for this purpose [1].

Positional Isomer Structure–Activity Relationship (SAR) Studies on Isoquinoline‑Acrylic Acid Bioactives

With both the 7‑yl isomer (mp 281 °C dec.) and the 5‑yl isomer (mp 243–251 °C dec.) characterized in the same patent, researchers can procure this compound alongside its 5‑yl positional isomer (CAS 87087-21-6) to systematically map how regioisomeric attachment of the acrylic acid side chain to the isoquinoline core influences target binding, physicochemical properties, and in vitro pharmacology [1]. The substantial melting point difference (Δ ≈ 30–38 °C) further enables differential scanning calorimetry (DSC) and solid‑state stability comparisons [1].

Synthetic Intermediate for Isoquinoline‑Based Pharmaceutical Building Blocks

The carboxylic acid functionality permits rapid derivatization into amides, esters, and hydrazides, while the isoquinoline nitrogen enables salt formation and coordination chemistry [1]. The methyl ester analog (CAS 87087-22-7) is explicitly described in the patent family, confirming the synthetic tractability of this scaffold [1]. Medicinal chemistry groups procuring this compound as a versatile building block can leverage the unsaturated side chain for subsequent Michael additions, cycloadditions, or hydrogenation to access diverse chemotypes [1].

Quote Request

Request a Quote for (2E)-3-(Isoquinolin-7-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.